Tetrapotassium ferrocyanide

Description

Historical Context and Evolution of Tetrapotassium Ferrocyanide Research

The discovery of this compound is intertwined with the synthesis of the pigment Prussian blue. In 1752, the French chemist Pierre Joseph Macquer was the first to report the preparation of potassium ferrocyanide by reacting Prussian blue with potassium hydroxide (B78521). atamankimya.comwikipedia.orgatamanchemicals.com Historically, the compound was manufactured using nitrogenous organic materials like animal horns, leather scraps, and dried blood, which were combined with iron filings and potassium carbonate. wikipedia.org Another historical production method involved its extraction from gasworks spent oxide, a byproduct of purifying city gas from hydrogen cyanide. atamankimya.comatamanchemicals.com

Modern industrial production has since evolved to more controlled and pure synthesis methods. A common contemporary process involves the reaction of hydrogen cyanide, iron(II) chloride, and calcium hydroxide to produce Ca₂[Fe(CN)₆]·11H₂O. This intermediate is then treated with potassium salts to precipitate a mixed calcium-potassium salt, which is subsequently reacted with potassium carbonate to yield the final tetrapotassium salt. wikipedia.orgatamanchemicals.com Prior to the invention of the Castner process around 1900, potassium ferrocyanide was a primary source for alkali metal cyanides, produced through its decomposition. vedantu.com

Nomenclature and Chemical Representation in Scholarly Discourse

The precise naming and representation of chemical compounds are critical for clear and unambiguous scientific communication. This compound is identified through a systematic IUPAC name and a variety of common synonyms prevalent in academic and industrial literature.

IUPAC Naming Conventions (Potassium hexacyanidoferrate(II))

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for K₄[Fe(CN)₆] is Potassium hexacyanidoferrate(II) . doubtnut.comvedantu.com This name is derived following specific rules for coordination compounds. The cation, "potassium," is named first. The complex anion, "[Fe(CN)₆]⁴⁻," is named by listing the ligands ("cyano") with a prefix indicating their number ("hexa"), followed by the name of the central metal atom ("ferrate") with its oxidation state in Roman numerals ("II"). vedantu.comvedantu.com

Common Synonyms in Academic Literature

In addition to its formal IUPAC name, this compound is known by several other names in scientific publications and commercial contexts. These synonyms are often based on historical nomenclature or alternative naming conventions.

| Common Synonym | Reference |

| This compound | haz-map.comsielc.com |

| Potassium ferrocyanide | atamankimya.comatamanchemicals.comvedantu.com |

| Yellow prussiate of potash | wikipedia.orgatamanchemicals.com |

| Potassium hexacyanoferrate(II) | wikipedia.orgatamanchemicals.comsielc.com |

| Tetrapotassium hexacyanoferrate | nih.gov |

| Ferrate hexacyano tetrapotassium trihydrate | atamankimya.comwikipedia.orgnih.gov |

| Potassium ferrocyanate | haz-map.comsielc.com |

Significance and Role in Contemporary Chemical Science

This compound continues to be a compound of interest due to its versatile chemical properties and its applications that bridge fundamental and applied sciences.

Fundamental Coordination Chemistry

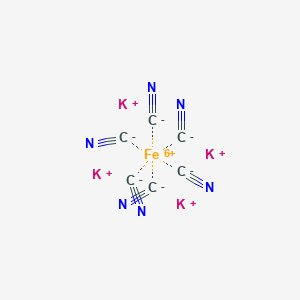

This compound is a classic example of a coordination compound, consisting of a central iron(II) ion octahedrally coordinated to six cyanide ligands. atamankimya.combyjus.comvedantu.com The strong field nature of the cyanide ligands results in a stable, low-spin d⁶ complex. In its solid, hydrated form (K₄[Fe(CN)₆]·3H₂O), it possesses a complex polymeric structure where the [Fe(CN)₆]⁴⁻ centers are cross-linked with potassium ions, which are also bound to the cyanide ligands. wikipedia.orgatamanchemicals.com When dissolved in water, these K⁺---NC linkages break. atamanchemicals.com

The ferrocyanide anion can undergo oxidation to the ferricyanide (B76249) anion, [Fe(CN)₆]³⁻. For instance, treatment with chlorine gas converts potassium ferrocyanide to potassium ferricyanide. wikipedia.org This redox chemistry is fundamental to its application in various analytical techniques, such as in titrations to determine the concentration of potassium permanganate. wikipedia.orgvedantu.com Furthermore, its reaction with ferric ions (Fe³⁺) to form the intensely colored pigment Prussian blue is a well-known qualitative test for iron. atamankimya.comwikipedia.org

Relevance in Advanced Materials Science

The unique properties of this compound have led to its use in the development of advanced materials with diverse applications.

Pigments and Dyes: Its most traditional application is as a precursor in the manufacture of pigments, most notably Prussian blue. atamanchemicals.comvedantu.com It is also used in the dyeing of silk and wool. researchnester.com

Energy Storage: Recent research has explored the use of potassium ferricyanide, a derivative of this compound, as a redox-active electrolyte in hybrid electrochemical energy storage systems, demonstrating potential for high energy and power density. nih.gov Potassium nickel hexacyanoferrate, synthesized using a variant of potassium ferrocyanide, has shown promise as a cathode material for aqueous aluminum-ion batteries. acs.org

Environmental Remediation: Modified forms of potassium ferrocyanide are being investigated for environmental applications. For example, a magnetic potassium ferrocyanide framework has been developed for the efficient removal of toxic heavy metal ions like cadmium from contaminated water. nih.gov

Industrial Applications: this compound and its sodium salt are widely used as anticaking agents for road and table salt. atamankimya.comwikipedia.org It also finds use in the purification of tin, the separation of copper from molybdenum ores, and in the production of wine and citric acid. atamankimya.comwikipedia.org Other applications include roles in steel tempering, engraving, and as a component in fire retardants and computer electronics. vedantu.comresearchnester.com

Properties

IUPAC Name |

tetrapotassium;iron(6+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+6;4*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDBHOZBRXWRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+6] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeK4N6+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13943-58-3 | |

| Record name | Potassium ferrocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013943583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthesis and Purification Methodologies

Industrial Synthesis Pathways and Optimization

The modern industrial production of tetrapotassium ferrocyanide is a multi-step process that has been refined for efficiency and yield. wikipedia.orgatamanchemicals.comatamankimya.com

The primary pathway for industrial synthesis begins with the reaction of hydrogen cyanide (HCN), ferrous chloride (FeCl₂), and calcium hydroxide (B78521) (Ca(OH)₂). wikipedia.orgatamanchemicals.comatamankimya.com This initial reaction is carried out in an aqueous solution and results in the formation of hydrated calcium ferrocyanide (Ca₂[Fe(CN)₆]·11H₂O). wikipedia.orgatamanchemicals.comhandwiki.org This step effectively creates the stable ferrocyanide complex anion, [Fe(CN)₆]⁴⁻, using readily available industrial chemical feedstocks. procurementresource.com

The resulting solution containing calcium ferrocyanide is then treated with potassium salts, such as potassium chloride (KCl). wikipedia.orgatamanchemicals.com This treatment causes the precipitation of a less soluble mixed salt, calcium-potassium ferrocyanide (CaK₂[Fe(CN)₆]). wikipedia.orghandwiki.org This intermediate step is crucial for separating the ferrocyanide complex from the initial reaction mixture and introducing the necessary potassium ions. wikipedia.orgatamanchemicals.com

In the final stage, the precipitated calcium-potassium salt is treated with a solution of potassium carbonate (K₂CO₃). wikipedia.orgatamanchemicals.comhandwiki.org This step converts the mixed salt into the desired this compound (K₄[Fe(CN)₆]), which is highly soluble in water. wikipedia.orgsciencemadness.org The reaction also precipitates calcium carbonate (CaCO₃), which is insoluble and can be easily removed by filtration. google.com

The reaction is as follows: CaK₂[Fe(CN)₆] + K₂CO₃ → K₄[Fe(CN)₆] + CaCO₃ (s)

The final product, this compound trihydrate (K₄[Fe(CN)₆]·3H₂O), is then crystallized from the solution, often by rapid cooling to yield the characteristic lemon-yellow monoclinic crystals. atamanchemicals.comscribd.com

Historically, this compound was produced from various organic materials rich in nitrogen and carbon. wikipedia.orgatamankimya.com Common sources included animal by-products like dried blood, leather scraps, and horns, which were heated with potassium carbonate and iron filings. wikipedia.orgatamankimya.comhandwiki.org Another significant historical source was the purification of coal gas, where hydrogen cyanide was removed from the gas stream using iron compounds, producing "spent oxide" from which ferrocyanides could be extracted. wikipedia.orgatamanchemicals.com

The first reported synthesis was by the French chemist Pierre Joseph Macquer in 1752, who obtained the compound by reacting Prussian blue (iron(III) ferrocyanide) with potassium hydroxide. wikipedia.orgatamanchemicals.comatamankimya.com Before the development of the Castner process for cyanide production around 1900, the decomposition of potassium ferrocyanide was the most important source of alkali metal cyanides, highlighting its central role in the history of industrial chemistry. atamanchemicals.comatamankimya.comvedantu.com These older methods, while no longer economically viable, are of academic interest as they demonstrate early principles of coordination chemistry and the utilization of waste streams for chemical production. google.com

Optimization of this compound production focuses on maximizing yield, minimizing waste, and improving cost-efficiency. Key strategies include:

By-product Valorization: The insoluble calcium carbonate generated during the conversion step is a marketable by-product, often processed into light calcium carbonate. google.com Similarly, sodium chloride produced in alternative synthesis routes can be recovered and sold. google.com

Reaction Condition Control: Optimizing parameters such as temperature, reactant concentration, and reaction time is crucial. One patented method describes reacting iron powder directly with cyanide solutions at temperatures between 25°C and 85°C to achieve high conversion rates. google.com

Alternative Feedstocks: Research has explored using different starting materials based on cost and availability. One patented process utilizes the more economical sodium ferrocyanide, converting it to potassium ferrocyanide via an ion exchange reaction with potassium chloride. google.com

The table below summarizes key parameters for an optimized process involving byproduct recovery.

| Parameter | Value/Range | Purpose | Source |

| Initial Reactants | Sodium Ferrocyanide, Potassium Chloride | Cost-effective feedstock | google.com |

| Mole Ratio (KCl:Na₄[Fe(CN)₆]) | 1.1–1.2 | Ensure complete conversion | |

| Decalcification Temperature | 70–80°C | Facilitate reaction of intermediate with sodium carbonate | google.com |

| Final Product Purity | ≥98.5% | High-quality output | google.com |

| Overall Yield | >95% | Maximize product recovery | google.com |

| By-products | Sodium Chloride, Calcium Carbonate | Marketable materials, waste reduction | google.com |

Laboratory-Scale Synthesis Techniques

In a laboratory setting, this compound can be prepared using methods that prioritize simplicity and purity over industrial scale. A common method involves the direct reaction of a ferrous salt with an excess of potassium cyanide solution. ccsenet.org For instance, adding ferrous sulfate (B86663) to a potassium cyanide solution will precipitate the ferrocyanide complex.

A straightforward synthesis developed for isotopic labeling involves reacting potassium cyanide (KCN) with a ferrous iron salt in an aqueous solution. ccsenet.org This method is noted for being simple and effective under standard laboratory conditions. ccsenet.org

Another typical laboratory preparation involves reacting ferric chloride with potassium ferrocyanide to synthesize Prussian blue, which can then be isolated. truman.edu While this produces a different compound, the reverse reaction, treating Prussian blue with potassium hydroxide as Macquer first did, can yield this compound. wikipedia.orgatamankimya.com Purification in the lab is commonly achieved by recrystallization from water, which effectively removes most impurities. sciencemadness.org

The table below outlines a typical laboratory synthesis procedure.

| Step | Reactants | Observation | Purpose |

| 1. Dissolution | Ferrous Sulfate (FeSO₄) in water | Forms a pale green solution | Prepare the iron source |

| 2. Dissolution | Potassium Cyanide (KCN) in water | Forms a clear, colorless solution | Prepare the cyanide ligand source |

| 3. Reaction | Add FeSO₄ solution to KCN solution | A yellow precipitate of K₄[Fe(CN)₆] forms | Synthesize the ferrocyanide complex |

| 4. Purification | Isolate precipitate and recrystallize from hot water | Lemon-yellow crystals form upon cooling | Remove unreacted starting materials and by-products |

Controlled Reaction Conditions for High Purity

The synthesis of high-purity this compound often involves carefully controlled reaction conditions to maximize yield and minimize impurities. A prevalent method involves the conversion of sodium ferrocyanide using potassium chloride. google.com Achieving a purity level of over 98.5% hinges on precise control over several key parameters, including reactant concentration, molar ratios, temperature, and crystallization processes. google.com

The process typically begins with a concentrated solution of sodium ferrocyanide (60-70% by weight) which is reacted with a slight molar excess of solid potassium chloride (1.1 to 1.2 times the molar amount of sodium ferrocyanide) at an elevated temperature of 90–95 °C. google.com This initial reaction is followed by a cooling and crystallization step, where the temperature is lowered to 10°C to precipitate an intermediate product. google.com For further purification, this intermediate is redissolved to create a 70-80% solution and subjected to a secondary reaction with an additional amount of potassium chloride (10-20% of the intermediate's weight). google.com A final crystallization at 10°C yields the high-purity this compound. google.com

Another major industrial production route starts with hydrogen cyanide, ferrous chloride, and calcium hydroxide. sciencemadness.orgwikipedia.orgatamankimya.com This combination yields calcium ferrocyanide (Ca₂[Fe(CN)₆]), which is subsequently treated with potassium salts to precipitate a mixed calcium-potassium salt. wikipedia.orgresearchgate.net This intermediate is then reacted with potassium carbonate to produce the final this compound. sciencemadness.orgwikipedia.orgatamankimya.comresearchgate.net

The table below summarizes the critical parameters for the sodium ferrocyanide conversion method. google.com

| Parameter | Value | Purpose |

| Primary Reaction Temperature | 90–95 °C | To facilitate the metathesis reaction between sodium ferrocyanide and potassium chloride. |

| Initial KCl Molar Ratio | 1.1–1.2 : 1 (KCl:Na₄[Fe(CN)₆]) | To ensure the reaction proceeds towards the formation of the potassium salt. |

| Initial Na₄[Fe(CN)₆] Concentration | 60–70% (w/w) | To create a concentrated medium for efficient reaction. |

| Secondary Reaction KCl Addition | 10–20% (w/w of intermediate) | To further drive the reaction to completion and enhance purity. |

| Crystallization Temperature | 10 °C | To maximize the precipitation of the less soluble potassium ferrocyanide while keeping impurities in the mother liquor. |

| Purity Achieved | > 98.5% | The result of the controlled two-step reaction and crystallization process. |

This table presents data derived from a patented process for producing high-purity this compound. google.com

One-Pot Synthesis Approaches

While this compound is noted for its use as a catalyst in efficient, one-pot syntheses of various organic compounds like benzoxazoles and benzothiazoles, its own production typically does not follow a one-pot methodology. acgpubs.org The established industrial methods for synthesizing high-purity this compound are characteristically multi-step processes. google.comsciencemadness.orgresearchgate.net These methods rely on sequential reactions and purification steps, such as precipitation and recrystallization, to effectively remove intermediates and byproducts. google.comwikipedia.orgatamankimya.com For instance, the conversion from sodium ferrocyanide involves at least two distinct reaction and crystallization stages to achieve high purity. google.com Similarly, the process starting from hydrogen cyanide involves the formation and subsequent conversion of calcium ferrocyanide intermediates. sciencemadness.orgatamankimya.comresearchgate.net These multi-step approaches are essential for controlling the final product's quality and eliminating impurities like unreacted starting materials or different salt forms.

Advanced Purification and Characterization Techniques

Recrystallization from Aqueous Solutions

Recrystallization from water is a fundamental and effective technique for purifying crude this compound. sciencemadness.org This method leverages the compound's temperature-dependent solubility to separate it from more soluble impurities. The process involves dissolving the impure solid in hot water to create a saturated solution. As the solution cools, the solubility of this compound decreases, causing it to crystallize out, while impurities such as residual calcium or unreacted cyanides tend to remain in the mother liquor.

The efficiency of recrystallization is influenced by temperature control. The compound exists as a trihydrate (K₄[Fe(CN)₆]·3H₂O), which begins to lose its water of crystallization at approximately 60°C and becomes completely dehydrated at 100°C. atamankimya.comatamanchemicals.com Therefore, the temperature range for dissolution and the rate of cooling must be carefully managed to ensure the formation of well-defined, pure crystals of the desired hydrate (B1144303) form. Rapid cooling of a solution is often used to obtain the trihydrate crystals. atamanchemicals.com

Spectroscopic and Electrochemical Characterization for Purity Assessment

A suite of advanced analytical techniques is employed to assess the purity of this compound and characterize its structure.

Spectroscopic Methods:

Atomic Absorption Spectroscopy (AAS): This technique is recommended for verifying the content of metal ions after synthesis. It is particularly useful for quantifying soluble iron and detecting any residual metal impurities.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrations of the molecule, particularly the cyanide (CN) ligands. It can help in identifying intermediate species during synthesis. The force constant of the CN⁻ bond in the [Fe(CN)₆]⁴⁻ anion is a known characteristic that can be observed. nih.gov

Electrochemical Methods: The ferricyanide (B76249)/ferrocyanide ([Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻) redox couple is a well-characterized system, making electrochemical methods highly suitable for purity assessment. nih.gov

Cyclic Voltammetry (CV): CV is used to study the electrochemical behavior of this compound in solution. nih.gov A cyclic voltammogram plots the current response to a sweeping potential. The presence of distinct anodic (oxidation of ferrocyanide) and cathodic (reduction of ferricyanide) peaks at characteristic potentials confirms the identity of the compound. nih.gov For a pure, quasi-reversible system, the ratio between the anodic and cathodic peak currents is expected to be approximately 1. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is another powerful tool used for characterization. Both potassium ferrocyanide and potassium ferricyanide are widely used as redox probes for EIS analysis. nih.gov

The table below summarizes key analytical techniques for purity assessment.

| Analytical Technique | Measured Property/Parameter | Purpose in Purity Assessment |

| Atomic Absorption Spectroscopy (AAS) | Concentration of specific metal ions | Quantifies iron content and detects metallic impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational frequencies of chemical bonds (e.g., C≡N) | Confirms the identity of the ferrocyanide complex and identifies intermediates. |

| Cyclic Voltammetry (CV) | Redox potentials (anodic and cathodic peaks) | Confirms the electrochemical identity and behavior of the [Fe(CN)₆]⁴⁻ ion. nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Impedance of the electrode-solution interface | Characterizes the redox probe behavior for high-sensitivity analysis. nih.gov |

This table outlines common analytical methods used to verify the purity and identity of this compound.

Coordination Chemistry and Ligand Field Theory

Electronic Structure and Bonding within the [Fe(CN)₆]⁴⁻ Complex

The bonding in the [Fe(CN)₆]⁴⁻ complex is best described by Molecular Orbital (MO) Theory, which accounts for both the ionic and covalent character of the metal-ligand bonds. jetir.org The interaction involves two primary components: σ-donation from the cyanide ligands to the metal and π-backbonding from the metal to the ligands.

σ-Donation: The cyanide ligands act as Lewis bases, donating a pair of electrons from their highest occupied molecular orbital (HOMO), which is primarily of σ-character, to the empty e_g orbitals (d_z² and d_x²-y²) of the Fe²⁺ ion. tandfonline.comnih.gov This forms strong sigma bonds between the carbon atoms of the cyanide ligands and the central iron atom.

π-Backbonding: A crucial aspect of the stability of the ferrocyanide complex is π-backbonding. The filled t₂g orbitals (d_xy, d_xz, d_yz) of the Fe²⁺ ion have the correct symmetry to overlap with the empty π* antibonding orbitals of the cyanide ligands. ijcps.org This allows for the delocalization of electron density from the metal back to the ligands. This metal-to-ligand (MLCT) charge transfer strengthens the Fe-C bond and is a key reason for the large ligand field splitting induced by the cyanide ligand. jetir.orgijcps.org This two-way bond formation, involving both σ-donation and π-backbonding, results in a particularly stable complex ion. jetir.org

The molecular orbital diagram for [Fe(CN)₆]⁴⁻ illustrates the splitting of the metal d-orbitals in the octahedral field into the lower energy t₂g set and the higher energy e_g set. The energy gap between these sets is denoted as Δₒ (or 10Dq). For ferrocyanide, this gap is large due to the strong-field nature of the CN⁻ ligands, leading to the low-spin t₂g⁶ e_g⁰ configuration. rsc.orglibretexts.org

Table 1: Key Molecular Orbital Interactions in the [Fe(CN)₆]⁴⁻ Complex

| Interaction Type | Metal Orbitals Involved | Ligand Orbitals Involved | Resulting Molecular Orbitals | Description |

| σ-Donation | e_g (d_z², d_x²-y²) | σ (from CN⁻) | σ-bonding (e_g) and σ-antibonding (e_g) | Ligand-to-metal donation forming the primary Fe-C bonds. |

| π-Backbonding | t₂g (d_xy, d_xz, d_yz) | π* (from CN⁻) | π-bonding (t₂g) and π-antibonding (t₂g) | Metal-to-ligand back-donation, strengthening the M-L bond and stabilizing the complex. |

| Non-bonding | - | π (from CN⁻) | Non-bonding ligand orbitals | The filled π orbitals of the cyanide ligands are at lower energy and are less involved in bonding. |

Various spectroscopic techniques are employed to probe the intricate details of the electronic structure and bonding in the ferrocyanide complex.

X-ray Absorption Spectroscopy (XAS): XAS, particularly at the Fe L-edge and the N and C K-edges, provides direct information about the oxidation state of iron and the covalent interactions with the ligands. acs.org Fe L-edge spectra reveal transitions from the iron 2p core level to unoccupied d-orbitals. The features in these spectra can be assigned to transitions into the metal-centered e_g orbitals and into unoccupied π* orbitals of the ligands, the intensity of which is proportional to the degree of π-backbonding. nih.gov

Resonant Inelastic X-ray Scattering (RIXS): RIXS is a powerful photon-in/photon-out technique that can map out metal-to-ligand charge transfer bands. acs.org By tuning the incident X-ray energy to specific absorption resonances (like the Fe L-edge), RIXS can selectively probe the character of both occupied and unoccupied molecular orbitals, providing quantitative information on σ-donation and π-backbonding. ijcps.org Studies on ferrocyanide have used RIXS to confirm the significant covalent mixing between the iron 3d orbitals and the cyanide valence orbitals. ijcps.org

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy probes the strength of the chemical bonds within the complex. The stretching frequency of the cyanide ligand (ν(C≡N)) is particularly informative. In the ferrocyanide complex, this frequency is observed around 2044 cm⁻¹ in solution. usp.ac.fj The position of this band, compared to that of free cyanide, provides evidence for the electronic effects of coordination, including π-backbonding which slightly weakens the C≡N bond while strengthening the Fe-C bond.

Stability and Reactivity of the Ferrocyanide Anion

The [Fe(CN)₆]⁴⁻ anion is renowned for its high thermodynamic stability and kinetic inertness. This stability is a direct consequence of the strong covalent interactions between the iron(II) center and the six cyanide ligands.

The hexacyanoferrate(II) complex is kinetically inert, meaning that the exchange of its cyanide ligands with other ligands in solution is extremely slow under normal conditions. jetir.org The strong metal-ligand bonding, enhanced by π-backbonding, creates a significant activation energy barrier for ligand dissociation.

The primary pathway for ligand substitution is not a simple, spontaneous dissociation. Instead, it typically proceeds through a very slow, reversible aquation process where a water molecule replaces a cyanide ligand:

[Fe(CN)₆]⁴⁻ + H₂O ⇌ [Fe(CN)₅(H₂O)]³⁻ + CN⁻

This aquated species, [Fe(CN)₅(H₂O)]³⁻, is more reactive than the parent hexacyano complex and can then undergo further substitution reactions. jetir.orgijcps.org However, the equilibrium for the initial aquation step lies far to the left. The rate of uncatalyzed ligand exchange is so sluggish that kinetic studies often employ catalysts, such as mercury(II) ions, or photochemical activation to facilitate the reaction. jetir.orgaip.org Catalyzed reactions are proposed to proceed via an interchange dissociative (Id) mechanism, where the catalyst assists in the removal of a cyanide ligand, followed by the entry of the new ligand. jetir.orgaip.org

The stability of the ferrocyanide anion is significantly influenced by both pH and temperature.

Influence of pH: The complex exhibits its greatest stability in neutral to slightly alkaline conditions. researchgate.netacs.org Studies have found that the optimal pH for ferrocyanide formation and stability is in the range of 8 to 9. aip.orgresearchgate.net In strongly acidic solutions, the complex begins to decompose. The cyanide ligands can be protonated to form hydrogen cyanide (HCN), shifting the aquation equilibrium and leading to the breakdown of the complex. ijcps.org In strongly alkaline conditions (e.g., pH 14), a slow degradation can also occur, attributed to the dissociation of the CN⁻ ligand, although there is some debate in the literature regarding its stability at very high pH. acs.orgresearchgate.net

Table 2: General Influence of Environmental Factors on Ferrocyanide Stability

| Parameter | Condition | Effect on [Fe(CN)₆]⁴⁻ Stability | Reference |

| pH | Acidic (low pH) | Decreased stability; decomposition promoted. | ijcps.org |

| Neutral to Slightly Alkaline (pH 7-9) | Optimal stability. | aip.orgresearchgate.net | |

| Strongly Alkaline (high pH) | Reduced stability; slow decomposition may occur. | researchgate.net | |

| Temperature | Low (e.g., 0-25°C) | High stability. | aip.org |

| Elevated (e.g., >50°C) | Decreased stability; decomposition is more favorable. | ijcps.orgaip.orgacs.org |

While thermally stable, the ferrocyanide anion is susceptible to photodecomposition upon exposure to ultraviolet (UV) radiation. jetir.orgtandfonline.com This process involves the absorption of a photon, which excites the complex and can lead to the cleavage of an iron-cyanide bond.

The primary photochemical reaction is a ligand substitution (photoaquation), resulting in the formation of the aquapentacyanoferrate(II) ion and the release of a free cyanide ion. rsc.orgtandfonline.com

[Fe(CN)₆]⁴⁻ + hν (UV light) → [Fe(CN)₅(H₂O)]³⁻ + CN⁻

This reaction is reversible, and the system can reach a photostationary state. acs.org The liberated cyanide ion can hydrolyze in water to form hydrogen cyanide (HCN), which is a key concern in environmental contexts where ferrocyanides might be exposed to sunlight. jetir.orgtandfonline.com

Redox Chemistry and Electron Transfer Processes

The hexacyanoferrate(II) complex, commonly known as ferrocyanide, is renowned for its participation in a chemically and electrochemically reversible one-electron transfer process. This characteristic makes the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ redox couple a standard and extensively studied system in electrochemistry. instras.comasdlib.org Its behavior is often used to characterize new electrode materials and processes. instras.com

Tetrapotassium ferrocyanide ([Fe(CN)₆]⁴⁻) can be oxidized to potassium ferricyanide (B76249) ([Fe(CN)₆]³⁻) through chemical reactions. One common method involves treating an aqueous solution of potassium ferrocyanide with chlorine gas. wikipedia.org In this reaction, each ferrocyanide ion loses one electron, and the iron center is oxidized from the +2 to the +3 state.

Reaction with Chlorine Gas: 2 K₄[Fe(CN)₆] + Cl₂ → 2 K₃[Fe(CN)₆] + 2 KCl wikipedia.org

Another example of this oxidation is the reaction with hydrogen peroxide in an acidic solution, which converts ferrocyanide to ferricyanide. researchgate.net Conversely, in an alkaline medium, hydrogen peroxide can reduce ferricyanide back to ferrocyanide. researchgate.net The oxidation of the ferrocyanide moiety to ferricyanide is also observed in more complex biochemical reactions, indicated by a characteristic absorption band at 420 nm. nih.gov

In non-aqueous solvents like acetonitrile (B52724), the oxidation of [Fe(CN)₆]³⁻ has been studied, proposing a mechanism that involves a tentative Fe(IV) intermediate that subsequently undergoes reductive elimination. nih.gov

The [Fe(CN)₆]³⁻/⁴⁻ redox couple is frequently characterized using electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). nih.gov These methods provide detailed information about the redox reactions occurring at an electrode surface. nih.gov

Cyclic voltammetry of the ferrocyanide/ferricyanide system typically shows a pair of symmetric redox peaks, corresponding to the oxidation of [Fe(CN)₆]⁴⁻ and the reduction of [Fe(CN)₆]³⁻. nih.govacs.org The process is considered quasi-reversible, and its kinetics are known to be sensitive to the electrode material and the composition of the electrolyte solution. instras.com For instance, studies on a glassy carbon electrode in a potassium chloride (KCl) solution show well-defined anodic and cathodic peaks. asdlib.org The peak-to-peak separation (ΔEp) in a reversible voltammogram is theoretically 56.5/n mV at 25°C, where n is the number of electrons transferred. uv.es

Electrochemical impedance spectroscopy is also employed to investigate the electron transfer process. By fitting the impedance data to an equivalent electrical circuit, researchers can determine kinetic parameters like the standard rate constant. researchgate.netabo.fi Spectroelectrochemical methods, which combine spectroscopy with electrochemistry, allow for in-situ examination of the species involved in the redox reaction at the electrode interface. instras.comnih.gov

The formal reduction potential (E°′) of the [Fe(CN)₆]³⁻/⁴⁻ couple, which is the midpoint of the anodic and cathodic peak potentials (Epa and Epc), is a key thermodynamic parameter. acs.org This potential can be determined from both potentiometric and voltammetric data. uv.es The value of the formal potential is significantly influenced by the solvent and the electrolyte used. nih.gov For example, transferring the couple from water to acetonitrile results in a negative shift of nearly 1 V for the reduction potential of [Fe(CN)₆]³⁻. nih.gov

The kinetics of the electron transfer are influenced by several factors, including the electrolyte concentration. nih.gov Studies using chronoamperometry have revealed that the kinetics are fast and become strongly influenced by the electrolyte concentration, with apparent rates exceeding 2 s⁻¹ in 1 M KCl. nih.gov The electron transfer rate constant (k°) is also dependent on the cation present in the electrolyte. instras.com

The following table presents electrochemical data for the ferrocyanide/ferricyanide redox couple under various experimental conditions.

| Electrode | Electrolyte/Solvent | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Formal Potential (E°′) | Peak Separation (ΔEp) | Reference |

|---|---|---|---|---|---|---|

| Glassy Carbon Electrode (GCE) | 0.1 M PBS (pH 7.0) | 264 mV | 133 mV | 198.5 mV | 131 mV | acs.org |

| GCE/poly(C-dots/A₂) | 0.1 M PBS (pH 7.0) | 76 mV | 6 mV | 41 mV | 70 mV | acs.org |

| Glassy Carbon Electrode | 1 M KCl | - | - | 286 ± 3 mV (E½) | - | nih.gov |

| Platinum | 0.1 M KCl | - | - | ≈ 220 mV | - | researchgate.netabo.fi |

Formation of Coordination Polymers and Supramolecular Structures

The [Fe(CN)₆]⁴⁻ anion can act as a building block, or linker, in the construction of more complex, multidimensional structures known as coordination polymers. researchgate.netmdpi.com These are formed by the coordination of metal ions with bridging ligands. mdpi.com

In its solid state, this compound possesses a complex polymeric structure. wikipedia.orgatamanchemicals.com This structure consists of octahedral [Fe(CN)₆]⁴⁻ centers that are cross-linked with potassium ions (K⁺). wikipedia.orgatamanchemicals.com The potassium ions are bound to the nitrogen atoms of the cyanide ligands, creating K⁺---NC linkages that hold the polymer together. wikipedia.orgatamanchemicals.com When the solid dissolves in water, these linkages break. wikipedia.orgatamanchemicals.com

This ability to link with cations is fundamental to the formation of a well-known class of coordination polymers called Prussian Blue and its analogues. instras.com For example, during electrochemical experiments, an adsorbed hexacyanoferrate species can form on a platinum electrode, which is identified as soluble Prussian Blue (KFeᴵᴵ[Feᴵᴵᴵ(CN)₆]). instras.com This demonstrates the cross-linking of the ferrocyanide complex with other metal centers (in this case, iron) through the cyanide ligands. instras.com The formation of such coordination polymers can be influenced by various factors, including the choice of metal cation and the crystallographic plane of a substrate material. diva-portal.orgrsc.org

Analytical Chemistry Applications and Methodologies

Advanced Reagent Applications in Quantitative Analysis

As a laboratory reagent, tetrapotassium ferrocyanide is utilized for the detection and quantitative analysis of various metal ions through precipitation and color-forming reactions. atamankimya.com Its ability to form distinctly colored and often insoluble metal complexes is the foundation of its use in these analytical methods. atamankimya.com

This compound is a well-established reagent for the qualitative and quantitative analysis of several metal ions. It is particularly effective for the determination of trace amounts of iron and copper. atamankimya.comatamanchemicals.com The reaction with iron(III) ions produces the intensely colored pigment Prussian blue (ferric ferrocyanide), which is a highly sensitive test for iron. atamankimya.comnih.gov Similarly, its reaction with copper(II) ions forms a characteristic red-brown precipitate of cupric ferrocyanide, enabling the detection of copper. atamankimya.com

While the ferrocyanide complex is primarily associated with iron and copper analysis, the closely related compound potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) is employed in analytical procedures for determining other metals such as arsenic, cadmium, lead, and zinc. atamanchemicals.com

The following table summarizes the analytical applications of ferrocyanide and related compounds in metal ion detection.

| Metal Ion | Reagent | Observation/Principle |

| Iron (Fe³⁺) | This compound | Forms a dark blue precipitate (Prussian blue). atamankimya.com |

| Copper (Cu²⁺) | This compound | Forms a red-brown precipitate. atamankimya.com |

| Arsenic | Potassium Ferricyanide | Used for determination in ore. atamanchemicals.com |

| Cadmium | Potassium Ferricyanide | Used for determination. atamanchemicals.com |

| Lead | Potassium Ferricyanide | Used for determination in steel and ore. atamanchemicals.com |

| Zinc | Potassium Ferricyanide | Used for determination. atamanchemicals.com |

This compound is widely used as an external indicator in precipitation titrations. atamankimya.comatamanchemicals.comvedantu.com In this method, a standard solution of this compound is used to titrate a solution containing a metal ion that forms an insoluble precipitate with the ferrocyanide anion, [Fe(CN)₆]⁴⁻. The reaction is often conducted at a low pH. atamankimya.comatamanchemicals.com

Its most common application is in argentometric titrations, which use silver nitrate (B79036) to determine halides. uokerbala.edu.iq The endpoint of the titration is identified when the addition of the titrant ceases to form a precipitate with the analyte. An indicator, such as a ferric salt, can be used, which reacts with the first excess of the ferrocyanide titrant to form the distinctly colored Prussian blue, signaling the completion of the reaction. uokerbala.edu.iq The indicator must be chosen carefully so that it does not react with the titrant until all the analyte has been precipitated. uokerbala.edu.iq

The quantitative determination of iron in samples like iron ore and steel is a critical application of this compound. atamankimya.comatamanchemicals.comvedantu.com The method relies on the highly specific and sensitive reaction between ferrocyanide and iron(III) ions. nih.gov

The analytical procedure typically involves dissolving the steel or ore sample in acid to bring the iron into solution and ensure it is in the +3 oxidation state. A solution of this compound is then added. The formation of the characteristic Prussian blue precipitate confirms the presence of iron and can be used for its quantification, often through spectrophotometric methods where the intensity of the color is proportional to the iron concentration. nih.govpsu.edu This colorimetric method is valued for its sensitivity in detecting even trace amounts of iron. atamanchemicals.com

This compound is also employed for the identification and analysis of copper within aluminum alloys. atamankimya.comatamanchemicals.comvedantu.com The presence of copper in these alloys can be detected by its reaction with ferrocyanide to form the insoluble, reddish-brown cupric ferrocyanide. atamankimya.com This reaction provides a straightforward qualitative test for copper. For quantitative analysis, the procedure may involve separating the copper from the aluminum matrix before precipitation and subsequent measurement. vedantu.com

Electrochemical Sensing and Biosensing Applications

The ferrocyanide/ferricyanide redox couple ([Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻) is one of the most studied and well-behaved systems in electrochemistry, serving as a standard for investigating electrode processes and developing electrochemical sensors.

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to study the redox behavior of electroactive species. mnstate.edueajournals.org The ferrocyanide/ferricyanide system is frequently used as a model redox couple to demonstrate and validate CV methodologies. asdlib.org This is because it undergoes a well-defined, reversible one-electron transfer reaction at many electrode surfaces. asdlib.org

In a typical CV experiment, the potential at a working electrode is scanned linearly from a starting potential to a set vertex potential and then reversed back to the start. mnstate.edu The resulting current is plotted against the applied potential, producing a cyclic voltammogram. mnstate.edu For a reversible system like ferrocyanide, this voltammogram shows characteristic anodic (oxidation) and cathodic (reduction) peaks.

The peak current (Iₚ) in a cyclic voltammogram for a reversible, diffusion-controlled process is described by the Randles-Sevcik equation:

Iₚ = (2.69 x 10⁵) n³/² A D¹/² v¹/² C

where:

n is the number of electrons transferred (1 for the Fe(CN)₆⁴⁻/Fe(CN)₆³⁻ couple)

A is the electrode area (cm²)

D is the diffusion coefficient (cm²/s)

v is the scan rate (V/s)

C is the concentration (mol/cm³)

A key diagnostic feature is the linear relationship between the peak current (Iₚ) and the square root of the scan rate (v¹/²). asdlib.org This linearity confirms that the reaction rate is controlled by the diffusion of the electroactive species to the electrode surface. asdlib.orgresearchgate.net

The table below illustrates typical data from a CV experiment showing the effect of scan rate on peak current.

| Scan Rate (mV/s) | Square Root of Scan Rate (V/s)¹/² | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Current (Ipc) (µA) |

| 20 | 0.141 | 2.5 | -2.4 |

| 50 | 0.224 | 3.9 | -3.8 |

| 75 | 0.274 | 4.8 | -4.7 |

| 125 | 0.354 | 6.2 | -6.1 |

| 150 | 0.387 | 6.8 | -6.7 |

| 200 | 0.447 | 7.9 | -7.8 |

Data is illustrative of the expected linear trend for a diffusion-controlled reversible system.

Development of Electrochemical Sensors (e.g., Graphene Electrodes, Carbon Nanotube Electrodes)

The unique electronic and mechanical properties of carbon-based nanomaterials, such as graphene and carbon nanotubes (CNTs), have made them focal points in the development of advanced electrochemical sensors. mdpi.com this compound, as part of the well-characterized ferri/ferrocyanide redox couple, plays a crucial role in the fundamental study and validation of these sensors. researchgate.net The predictable and reversible electrochemical behavior of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ system allows researchers to probe the performance of newly developed electrode materials. researchgate.netprotocols.io

Graphene electrodes, including those fabricated through methods like laser inscription or chemical exfoliation, offer a large surface area, high electrical conductivity, and chemical stability, making them ideal for sensitive electrochemical detection. researchgate.netmdpi.com The electron transfer kinetics on different forms of graphene are frequently evaluated using the ferro/ferricyanide redox couple. mdpi.com For instance, studies on laser-inscribed graphene (LIG) electrodes utilize cyclic voltammetry with the ferri/ferrocyanide couple to characterize the electrode's analytical performance. protocols.io Similarly, reduced graphene oxide (rGO), known for its restored conductive networks, is widely used as an electrode material in these sensors. mdpi.com

Carbon nanotubes (CNTs), both single-walled (SWCNTs) and multi-walled (MWCNTs), are also extensively used to modify electrode surfaces. elsevierpure.com Their high electrical conductivity and chemical stability make them excellent materials for electrochemical sensing. elsevierpure.com CNT-modified electrodes have been shown to enhance the voltammetric signals for various analytes. mdpi.com The redox reaction of ferricyanide has been a key tool in comparing the electrochemical behavior of CNT-modified electrodes to other carbon-based materials like highly oriented pyrolytic graphite (B72142) (HOPG). mdpi.com The unique properties of CNTs, such as their small size, large surface area, and ability to promote electron transfer, are critical for their application in developing sensitive and selective electrochemical sensors. mdpi.com

Table 1: Characteristics of Graphene and Carbon Nanotube Electrodes in Electrochemical Sensing

| Electrode Material | Key Feature | Role of this compound | Reference |

|---|---|---|---|

| Graphene | High surface area, high conductivity, chemical stability. researchgate.netmdpi.com | Used as a redox probe to evaluate electron transfer kinetics and sensor performance. mdpi.com | researchgate.netmdpi.com |

| Laser-Inscribed Graphene (LIG) | Allows for precise electrode fabrication. protocols.io | Employed in cyclic voltammetry to analyze electrochemical properties. protocols.io | protocols.io |

Real-Time Mapping and Detection in Biological Systems (e.g., Dopamine (B1211576), Phenol Constituents)

Electrochemical sensors, often characterized using this compound, have been successfully applied to the real-time mapping and detection of crucial biomolecules. One significant application is the detection of dopamine, a key neurotransmitter. nih.gov Advanced sensors, including those based on graphene, have demonstrated high sensitivity and selectivity for dopamine, even in complex biological matrices like serum. mdpi.com For example, a graphene ink-based sensor has achieved a detection limit for dopamine as low as 5 pM. mdpi.com Fast-scan cyclic voltammetry (FSCV) is a technique that has been employed to monitor real-time dopamine release in specific brain regions, providing insights into neuronal activity. nih.gov

The detection of phenolic constituents of biological interest is another important application. nih.gov Capillary electrophoresis with electrochemical detection (CE-ED) has been developed for the simultaneous determination of compounds like trans-resveratrol, (-)-epicatechin, and (+)-catechin in samples such as red wine. nih.gov In these methods, a carbon disk electrode is often used, and the applied potential is optimized for the sensitive detection of the target analytes. nih.gov The development of such sensitive techniques allows for the analysis of these compounds without the need for pre-concentration steps. nih.gov

Table 2: Electrochemical Detection of Biological Molecules

| Analyte | Detection Method | Key Findings | Reference |

|---|---|---|---|

| Dopamine | Graphene Ink Sensor | Achieved a detection limit of 5 pM in serum. mdpi.com | mdpi.com |

| Dopamine | Fast-Scan Cyclic Voltammetry (FSCV) | Enabled real-time monitoring of dopamine release in the brain. nih.gov | nih.gov |

Spectroscopic and Spectroelectrochemical Techniques

UV-Vis Spectroscopy for Redox Behavior Monitoring

UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the redox behavior of the ferrocyanide/ferricyanide system. jcsp.org.pk This technique is particularly useful in spectroelectrochemical studies where changes in the electronic absorption spectra are correlated with electrochemical events. metrohm.com The two primary species, ferrocyanide ([Fe(CN)₆]⁴⁻) and ferricyanide ([Fe(CN)₆]³⁻), are spectroscopically distinguishable. metrohm.com Ferricyanide exhibits characteristic absorption bands, notably at 420 nm, while ferrocyanide does not show significant absorption in this region of the visible spectrum. metrohm.com

This spectral difference allows for the quantitative determination of the concentration of each species in a mixture. jcsp.org.pk By measuring the absorbance at specific wavelengths, such as 260 nm and 420 nm, it is possible to determine the concentrations of both ferrocyanide and ferricyanide ions with a high degree of accuracy. jcsp.org.pk This analytical method has been successfully applied to characterize the state of charge in redox flow batteries that utilize the ferrocyanide/ferricyanide couple. jcsp.org.pk In spectroelectrochemical experiments, as the potential is scanned, the oxidation of ferrocyanide to ferricyanide can be monitored by the increase in absorbance at 420 nm. metrohm.com

Table 3: UV-Vis Absorption Characteristics of Ferrocyanide and Ferricyanide

| Species | Key Absorption Wavelength(s) | Application | Reference |

|---|---|---|---|

| Ferrocyanide ([Fe(CN)₆]⁴⁻) | No significant absorption in the visible range. metrohm.com | Used as a baseline in redox monitoring. | metrohm.com |

X-ray Spectroscopic Studies of Chemical Bonding

Advanced X-ray spectroscopic techniques provide deep insights into the electronic structure and chemical bonding of this compound. researchgate.netnih.gov Resonant Inelastic X-ray Scattering (RIXS) and X-ray Absorption (XA) spectroscopy are powerful methods for systematically investigating the nature of the chemical bonds in aqueous ferrocyanide. researchgate.netnih.gov These techniques, when combined with theoretical calculations, can directly observe charge transfer bands. researchgate.netnih.gov

Specifically, experiments at the iron L-edge and nitrogen K-edge allow for the direct observation of ligand-to-metal and metal-to-ligand charge transfer bands. researchgate.netnih.gov This provides clear evidence for strong σ-donation from the cyanide ligands to the iron center and π-back-donation from the iron center to the cyanide ligands. researchgate.netnih.gov X-ray absorption spectroscopy (XAS) is also instrumental in identifying the oxidation states of iron (Fe²⁺/Fe³⁺) and the coordination environment of the ligands. These sophisticated methods are crucial for a fundamental understanding of the electronic interactions within the ferrocyanide complex. researchgate.net

Table 4: X-ray Spectroscopy Techniques for Analyzing this compound

| Technique | Information Obtained | Key Findings | Reference |

|---|---|---|---|

| Resonant Inelastic X-ray Scattering (RIXS) | Observation of ligand-to-metal and metal-to-ligand charge transfer bands. researchgate.netnih.gov | Provided evidence for strong σ-donation and π-back-donation in aqueous ferrocyanide. researchgate.netnih.gov | researchgate.netnih.gov |

Advanced Separation Techniques

Chromatographic Methods for Product Separation (e.g., Thin Layer, Column, Gas Chromatography)

Chromatographic techniques are fundamental for the separation and analysis of compounds in various mixtures. While specific applications detailing the separation of reaction products directly from this compound are not extensively documented in the provided context, the principles of these methods are broadly applicable.

Thin Layer Chromatography (TLC) is a widely used technique for separating mixtures based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). khanacademy.orgyoutube.com The separation is based on polarity, where compounds move up the plate at different rates depending on their affinity for the stationary and mobile phases. khanacademy.orgnih.gov This method is rapid and can be used to identify the components of a mixture by comparing their retention factors (Rf values) to standards. walisongo.ac.id

Column Chromatography operates on the same principles as TLC but is used for purifying larger quantities of compounds. google.com The stationary phase is packed into a vertical column, and the mixture is applied to the top. The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute from the bottom.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. govinfo.govrsc.org While this compound itself is a non-volatile inorganic salt, GC could be employed to analyze volatile products that may be generated from reactions involving this compound. govinfo.govrsc.org For instance, headspace gas chromatography has been used to determine phosphine (B1218219) liberated during the storage of amorphous red phosphorus, illustrating its utility for analyzing gaseous components in a sample matrix. thegoodscentscompany.com

Table 5: Overview of Chromatographic Techniques

| Chromatographic Method | Principle of Separation | Typical Application | Reference |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Differential partitioning based on polarity between a planar stationary phase and a mobile phase. khanacademy.org | Rapid qualitative analysis and separation of non-volatile mixtures. walisongo.ac.id | khanacademy.orgwalisongo.ac.id |

| Column Chromatography | Separation based on differential adsorption on a packed stationary phase within a column. google.com | Preparative separation and purification of compounds. google.com | google.com |

Environmental Fate and Remediation Research

Environmental Pathways and Dissociation of Ferrocyanide Complexes

The environmental fate of tetrapotassium ferrocyanide is primarily dictated by its behavior in aqueous environments. As a solid with low vapor pressure, its entry into the atmosphere would likely be as particulate matter, but its most significant environmental pathways are through dissolution in water. The ferrocyanide anion, [Fe(CN)₆]⁴⁻, is itself relatively stable and exhibits low toxicity. However, its environmental impact is linked to its potential to dissociate and release free cyanide (HCN/CN⁻), which is highly toxic to organisms who.int.

The dissociation of the ferrocyanide complex to release free cyanide is not spontaneous under normal ambient conditions in the dark but is significantly influenced by factors such as ultraviolet (UV) irradiation, pH, and temperature.

UV Irradiation: Exposure to light, particularly UV radiation from sunlight, is the primary driver for the decomposition of ferrocyanide in the environment. This photolysis or photo-induced dissociation breaks down the stable iron-cyanide complex, releasing free cyanide ions. The process has been observed to follow first-order kinetics. Research has shown that aqueous solutions of potassium ferrocyanide are stable in the dark or diffused light, but decomposition occurs when exposed to light with a wavelength of less than 500 nm rsc.org. This photodecomposition is the main cause of toxicity in ferrocyanide-containing waters, as even low concentrations can become lethal to fish upon exposure to sunlight.

pH: The pH of the aqueous environment plays a crucial role in the dissociation process. Photo-induced dissociation of ferrocyanide is enhanced in alkaline conditions compared to a neutral environment researchgate.net. However, under strongly acidic conditions, the complex can also decompose to evolve highly toxic hydrogen cyanide gas 911metallurgist.com. The rate of cyanide release from contaminated soils has been shown to increase with increasing pH chemsafetypro.com.

Temperature: The rate of photo-dissociation is positively correlated with temperature researchgate.net. Temperature-dependent studies have determined the activation energy (Ea) for the photo-dissociation of ferrocyanide to be approximately 12.32 kJ/mol researchgate.net. While the reaction rate generally increases with temperature, the stability of the ferrocyanide complex itself may decrease at higher temperatures nih.gov.

The dissociation can be represented by a two-phase process, where the initial photoreaction involves the formation of the ferroaquapentacyanide ion, [Fe(CN)₅H₂O]³⁻, and a free cyanide ion rsc.org911metallurgist.com.

| Factor | Effect on Ferrocyanide Dissociation | Research Finding |

| UV Irradiation | Primary driver of dissociation, releasing free cyanide. | Follows first-order kinetics; occurs at wavelengths < 500 nm rsc.org. |

| pH | Influences the rate of dissociation. | Enhanced photo-dissociation in alkaline environments researchgate.net; decomposition in strongly acidic conditions 911metallurgist.com. |

| Temperature | Positively correlated with the dissociation rate. | The activation energy (Ea) for photo-dissociation is ~12.32 kJ/mol researchgate.net. |

There is limited specific information available on the atmospheric fate of this compound. As a crystalline solid, it has a negligible vapor pressure and is not expected to volatilize westliberty.edufishersci.co.uk. Therefore, its presence in the atmosphere would likely be in the form of aerosols or particulate matter.

Ecotoxicological Studies and Environmental Impact

The environmental risk of this compound is not primarily due to the complex itself, but rather its decomposition product, free cyanide. The ecotoxicity of metal-cyano complexes is largely driven by their ability to dissociate and release free cyanide who.int.

In the absence of light, this compound has relatively low toxicity to aquatic life. However, its toxicity increases dramatically in the presence of sunlight due to photo-enhanced toxicity fishersci.co.uk. The release of free cyanide, a potent respiratory inhibitor, is the cause of mortality in aquatic organisms fishersci.co.uk.

Studies have shown that low concentrations of ferrocyanide (1 to 2 ppm) can become lethal to fish under exposure to sunlight fishersci.co.uk. Experimental data has demonstrated acute toxicity to various fish species under these conditions.

Table of Aquatic Toxicity Data for this compound Toxicity data often reflects conditions where photodecomposition is possible.

| Species | Exposure Duration | Endpoint | Concentration (mg/L) | Condition |

|---|---|---|---|---|

| Pimephales promelas (Fathead minnow) | 96h | LC50 | > 100 mg/L | - |

| Poecilia reticulata (Guppy) | 96h | LC50 | 19 mg/L | Static |

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a specified effect in 50% of a test population.

The Predicted No-Effect Concentration (PNEC) is the concentration of a chemical in an environmental compartment below which adverse effects are unlikely to occur chemsafetypro.comrsc.org. Deriving a specific PNEC for the this compound complex is challenging because the toxicity is overwhelmingly dependent on the formation of free cyanide.

According to a safety data sheet for tetrapotassium hexacyanoferrate, no PNECs have been derived for freshwater sediments as no adverse effects were observed in aqueous studies at the highest test concentrations gentrochema.nl. The focus of environmental risk assessment is therefore on the concentration of free cyanide released into the water. For cyanides in general, a freshwater PNEC of 1.7 µg/L has been derived through a species sensitivity distribution approach using chronic toxicity data for 12 different aquatic species who.int. This value for free cyanide is the relevant threshold for assessing the environmental risk posed by the photodecomposition of ferrocyanide complexes who.int.

Environmental conditions are the determining factor in the transformation of relatively non-toxic ferrocyanide into a significant environmental hazard.

Sunlight: As established, sunlight is the most critical factor. The intensity of UV radiation directly affects the rate of cyanide release and, consequently, the toxicity of the solution. Fish kills have been observed in waters with low concentrations of ferrocyanide that were previously considered non-lethal, with the cause identified as photo-decomposition on bright, sunny days fishersci.co.uk.

pH and Temperature: The rate of cyanide release is also influenced by pH and temperature, as detailed in section 5.1.1. Higher temperatures and alkaline pH can accelerate the photodecomposition process, potentially leading to faster increases in toxicity researchgate.net.

Remediation and Treatment Technologies

This compound, a stable complex cyanide, presents unique challenges for removal from industrial wastewater. Its stability means it is less acutely toxic than free cyanide but also more resistant to conventional degradation methods. Research has focused on advanced technologies to break down this complex and remediate contaminated water sources.

Wastewater containing complex cyanides like this compound requires specialized treatment due to the compound's characteristics. Ferrocyanide is noted to be non-biodegradable and can undergo slow conversion to more toxic free cyanide when exposed to sunlight and air, making treatment at the source essential epa.gov.

Several chemical and physical methods have been developed for its removal:

Precipitation: One effective method involves precipitating the ferrocyanide ion from the solution. This can be achieved by adding heavy metal ions, with cadmium and zinc being particularly effective, to form insoluble cyanide complexes that can be separated from the water epa.gov. Another approach uses quaternary ammonium (B1175870) compounds, such as steryldimethylbenzylammonium chloride, to precipitate ferrocyanide, followed by the addition of ferric sulfate (B86663) as a flocculant to remove heavy metals cdc.gov.

Advanced Oxidation Processes (AOPs): These methods are designed to destructively remove the cyanide complex. A three-dimensional electro-Fenton system, for instance, has demonstrated high efficiency. Using a ruthenium-iridium-tin anode, a stainless steel cathode, and an iron-carbon microelectrolytic filler, this system was able to achieve a 98.3% removal rate of total cyanide (TCN) after three hours of electrolysis under optimized conditions scljs1975.com.

Cavitation, the formation and collapse of microscopic bubbles in a liquid, generates localized zones of extreme temperature and pressure, creating highly reactive hydroxyl radicals that can degrade persistent pollutants. Both hydrodynamic cavitation (HC) and acoustic cavitation (ultrasound, US) have been investigated for the degradation of this compound.

Research indicates that hydrodynamic cavitation is more energy-efficient and effective than acoustic cavitation for this purpose, achieving a 44% degradation of potassium ferrocyanide in one study researchgate.net. The effectiveness of cavitation is significantly enhanced when combined with other advanced oxidation processes (AOPs). For example, combining hydrodynamic cavitation with hydrogen peroxide (H₂O₂) increased the degradation of potassium ferrocyanide to 61.22% under optimal parameters researchgate.net. The process is most effective at a low pH, with a pH of 2 yielding the maximum degradation researchgate.net.

Acoustic cavitation has also been thoroughly studied, particularly in combination with other oxidants. The use of ultrasound in conjunction with various agents has been shown to dramatically improve degradation efficiency. These combination approaches generally follow first-order kinetic mechanisms nih.gov.

Table 1: Degradation Efficiency of Cavitation-Based Approaches for Potassium Ferrocyanide (KFC)

| Treatment Method | Degradation Efficiency (%) | Reference |

|---|---|---|

| Hydrodynamic Cavitation (HC) | 44% | researchgate.net |

| HC + Hydrogen Peroxide (H₂O₂) | 61.22% | researchgate.net |

| Ultrasound (US) + H₂O₂ | 54.2% | nih.gov |

| US + H₂O₂ + Titanium Dioxide (TiO₂) | 74.82% | nih.gov |

| US + Ozone (O₃) | 82.41% | nih.gov |

| US + Ultraviolet (UV) + O₃ | 92.47% | nih.gov |

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (such as UV or solar radiation) to generate hydroxyl radicals. While the ferrocyanide complex is relatively stable, its oxidized form, ferricyanide (B76249), is often found in industrial effluents and has been the subject of photocatalytic degradation studies.

Ferricyanide is highly stable under UV irradiation alone, showing minimal dissociation scielo.br. However, in a heterogeneous photocatalysis system with TiO₂, degradation rates can reach up to 70% scielo.br. The efficiency of the process can be further improved by adding hydrogen peroxide (H₂O₂) or by using natural solar radiation, which can achieve over 80% degradation of the cyanocomplex. scielo.br. The use of H₂O₂ in conjunction with TiO₂ photocatalysis has been shown to be a particularly effective system, resulting in byproducts that are less toxic than the original ferricyanide complex scielo.br.

Upon exposure to ultraviolet radiation, this compound can undergo direct photolysis, which results in the liberation of toxic free cyanide researchgate.net. Studies have shown that this photolysis rate is not significantly influenced by factors such as the initial concentration of ferrocyanide, the turbidity of the solution, or the pH within a range of 4 to 12 researchgate.net.

Table 2: Degradation of Ferricyanide [Fe(CN)₆]³⁻ under Various Photocatalytic Conditions

| Photocatalytic System | Degradation Efficiency (%) | Time | Reference |

|---|---|---|---|

| UV Radiation only | <20% | 24h | scielo.br |

| TiO₂ + UV Radiation | ~70% | 3h | scielo.br |

| TiO₂ + H₂O₂ + UV Radiation | ~83% | - | scielo.br |

| TiO₂ + Solar Radiation | ~80% | 1h | scielo.br |

Chemical oxidation is a common method for treating cyanide compounds. The process involves converting the ferrocyanide ion ([Fe(CN)₆]⁴⁻) to the less stable ferricyanide ion ([Fe(CN)₆]³⁻) or achieving complete destruction of the cyanide molecule.

Chlorination: Treatment with chlorine gas (Cl₂), the active component in bleach, readily oxidizes potassium ferrocyanide to potassium ferricyanide wikipedia.org. This reaction can be used to remove ferrocyanide from a solution wikipedia.org. The oxidation process is visually indicated by a color change from pale yellow to a deep red or orange youtube.com. Ozone is another powerful oxidant that can be used for the destruction of both ferro- and ferricyanide, particularly in an acidic solution epa.gov.

Other Oxidants: this compound can also be slowly oxidized by atmospheric oxygen in an aqueous solution researchgate.net. The oxidation of ferrocyanide to ferricyanide is a reversible one-electron process wikipedia.org.

The choice of oxidant and reaction conditions (e.g., pH) is critical for achieving efficient and complete treatment of wastewater containing this compound.

Bioavailability and Bioremediation Potential

Bioremediation, the use of microorganisms to break down environmental pollutants, is generally not considered a viable option for this compound. The compound is widely reported to be non-biodegradable epa.gov. The lack of bioremediation potential is linked to the concept of bioavailability and the inherent stability of the molecule.

Bioavailability refers to the extent to which a substance can be taken up and utilized by living organisms. For a compound to be biodegraded, it must be accessible to the metabolic machinery of microorganisms. Several factors limit the bioavailability and microbial degradation of this compound:

Chemical Stability: The iron atom and cyanide ligands in the [Fe(CN)₆]⁴⁻ complex are held together by strong coordinate covalent bonds. This makes the complex highly stable in solution and resistant to enzymatic attack. Microorganisms typically lack the specific enzymes required to break these bonds and release the cyanide or iron for metabolic use.

Low Membrane Permeability: The large, negatively charged ferrocyanide ion cannot freely pass through the plasma membranes of microbial cells wikipedia.org. This physical barrier prevents the compound from entering the cell where degradation would occur.

Toxicity: While the complex itself has low toxicity because it does not readily release free cyanide, any potential breakdown could release cyanide ions, which are highly toxic to the metabolic processes of most microorganisms wikipedia.org.

The challenges in biodegrading metal-containing pollutants are well-documented. The presence of heavy metals can inhibit the enzymatic activity of microorganisms involved in both specific degradation pathways and general metabolism mdpi.com. Strategies to improve the bioremediation of sites co-contaminated with metals and organic pollutants often focus on reducing the concentration of bioavailable metals through sequestration or using metal-resistant microbial strains mdpi.com. However, in the case of this compound, the primary obstacle is the stability of the complex itself, rather than the toxicity of a free metal ion. Consequently, its environmental remediation relies on the physical and chemical methods described previously.

Toxicological and Safety Research

Mechanisms of Toxicity and Biological Interactions

The toxicological profile of tetrapotassium ferrocyanide is fundamentally linked to the chemistry of the hexacyanoferrate(II) complex ion, [Fe(CN)₆]⁴⁻. The interaction of this complex with biological systems is characterized by its high stability, which dictates the bioavailability of its constituent parts, namely iron and cyanide.

Role of 2,4-Dinitrophenol in Alleviating Ferrocyanide-Induced ToxicityResearch using Drosophila melanogaster as a model organism has explored the toxic effects of potassium ferrocyanide (PFC) and the potential protective role of 2,4-dinitrophenol (DNP). In one study, larval treatment with PFC led to increased levels of carbonyl protein and uric acid, markers of oxidative stress. When larvae were co-treated with a combination of PFC and DNP, these effects were relieved. The study proposed that the toxicity of PFC is mainly related to the iron and cyanide ions released during its decomposition under specific experimental conditions.

The interactive table below summarizes key findings from the study on the effects of Potassium Ferrocyanide (PFC) and 2,4-Dinitrophenol (DNP) on biochemical markers in Drosophila melanogaster.

| Biochemical Marker | Effect of PFC Treatment | Effect of PFC + DNP Co-treatment |

|---|---|---|

| Carbonyl Protein Content | Increased | Alleviated increase |

| Uric Acid Content | Increased | Alleviated increase |

| Low Molecular Mass Thiols | Increased | Alleviated increase |

| Thioredoxin Reductase Activity | Increased | Alleviated increase |

| Aconitase Activity | Lowered | Lowered |

In Vivo and In Vitro Toxicological Studies

Renal Effects and Kidney as Target OrganThe kidney is identified as a primary target organ for ferrocyanide toxicity.nih.govThe proximal tubule is often the first site of drug-induced kidney injury because it is exposed to high concentrations of substances during filtration and reabsorption.j-organoid.orgj-organoid.orgToxic compounds can cause damage to proximal tubular cells through mechanisms including direct toxicity, oxidative stress, and mitochondrial dysfunction.j-organoid.org

In vitro models using various kidney cell lines, such as human embryonic kidney 293 (HEK293) or human kidney-2 (HK-2) cells, are commonly employed to study nephrotoxicity. nih.govresearchgate.net These models allow for the investigation of cellular damage and the molecular mechanisms underlying the toxic effects of compounds. nih.govj-organoid.org For instance, studies on iron-induced cytotoxicity in kidney cell lines have shown that iron overload can lead to significant morphological changes, cell swelling, membrane disruption, and the generation of ROS. nih.gov While these studies establish a framework for investigating nephrotoxicity, specific research applying these models to this compound is limited in the available literature.

One case of acute poisoning in a human who ingested a large quantity of potassium ferrocyanide resulted in damage to the kidney tubules, characterized by marked albuminuria and the presence of casts in the urine. This toxicity was attributed to the ferrocyanide ion itself rather than to liberated cyanide.

Mutagenic Potential and Irreversible Effects

Research into the mutagenic potential of this compound has been conducted to understand its capacity to induce genetic mutations. While the broader class of ferrocyanides is generally considered to be of low toxicity due to the strong bonding between the iron and cyanide ions, specific genotoxicity studies have been performed. For instance, in vitro studies on related ferrocyanide compounds, such as ferric hexacyanoferrate(II) (Prussian blue), showed some positive results in the mouse lymphoma assay and induced clastogenic effects in human lymphocytes nih.gov. However, in vivo tests on a similar compound, potassium cobalt hexacyanoferrate(II), did not show genotoxic activity in the mouse bone marrow micronucleus assay nih.gov. The European Food Safety Authority (EFSA) Panel on Food Additives and Nutrient Sources added to Food (ANS) considered that, based on the available data, the use of ferrocyanides as food additives is not of genotoxic concern nih.gov.

| Genetic Toxicity Assay | Test System | Compound Tested | Result |

| Ames Test | Salmonella typhimurium | Ferric ferrocyanide | Negative nih.gov |

| Mouse Lymphoma Assay (TK locus) | L5178Y mouse lymphoma cells | Ferric ferrocyanide | Positive nih.gov |

| In Vitro Chromosomal Aberration Test | Human lymphocytes | Ferric ferrocyanide | Positive nih.gov |

| In Vivo Micronucleus Assay | Mouse bone marrow | Potassium-cobalt ferrocyanide | Negative nih.gov |

Respiratory Irritation and Reactive Airways Dysfunction Syndrome (RADS)

Inhalation of this compound dust may cause irritation to the respiratory tract, with symptoms that can include coughing and shortness of breath celcoinc.com. While specific studies linking this compound to Reactive Airways Dysfunction Syndrome (RADS) are not prominent in the literature, RADS is a recognized condition that can occur after a single, high-level exposure to an irritating vapor, fume, or smoke nih.gov. The syndrome is characterized by the development of an asthma-like illness with persistent airways hyperreactivity nih.gov. The causative agents of RADS are typically irritant in nature nih.gov. Given that this compound is categorized as a respiratory tract irritant, high-level, acute exposure could potentially lead to such effects, although specific case studies are lacking celcoinc.comwestliberty.edu.

Gastrointestinal Effects from Large Doses

Oral ingestion of large doses of this compound may lead to gastrointestinal irritation westliberty.edu. Symptoms associated with such exposure can include nausea, vomiting, and diarrhea celcoinc.comwestliberty.edu. Despite these potential effects from large quantities, the acute oral toxicity is considered low nih.gov. The lethal dose (LD50) in rats has been reported to be in the range of 1.6 to 3.2 g/kg wikipedia.org. The absorption of ferrocyanides from the gastrointestinal tract is generally low nih.gov.

Ocular and Dermal Irritation

Studies have been conducted to assess the potential for this compound to cause irritation to the eyes and skin.

Dermal Irritation : According to an OECD Test Guideline 404 study conducted on rabbits, this compound was found to cause no skin irritation piochem.com. Prolonged or repeated skin contact may, however, lead to dermatitis westliberty.edu.

Ocular Irritation : An OECD Test Guideline 405 study, also conducted on rabbits, indicated that this compound can cause mild eye irritation piochem.com. Contact with the eyes may result in redness and pain celcoinc.com.

| Irritation Test | Test Guideline | Test Subject | Finding |

| Skin Irritation | OECD 404 | Rabbit | No irritation piochem.com |

| Eye Irritation | OECD 405 | Rabbit | Mild irritation piochem.com |

Reproductive and Developmental Toxicity Studies

The available data on the reproductive and developmental toxicity of this compound is limited. While comprehensive reproductive studies were not available for the most recent re-evaluation by EFSA, a prenatal developmental toxicity study on the related compound, sodium ferrocyanide, was considered nih.gov. In that study, a No Observed Adverse Effect Level (NOAEL) was identified at 1,000 mg/kg body weight per day, which was the highest dose tested nih.gov. For this compound specifically, some safety data sheets indicate that data on effects on or via lactation are lacking gentrochema.nl.

Regulatory Toxicology and Safety Assessments